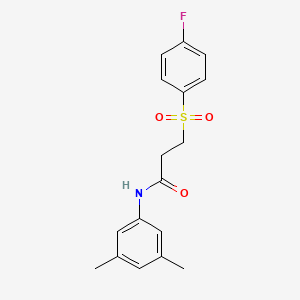

N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide is a compound that likely belongs to the sulfonamide class, which is known for its wide range of bioactivities. Sulfonamides are often explored for their potential as therapeutic agents due to their ability to inhibit various enzymes and interact with biological targets. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on sulfonamides and their structural analogs.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride or other sulfonating agents. For example, the synthesis of N-(3-Thenoyl)fluorosulfonimide was achieved by reacting 3-thenoic acid with fluorosulfuryl isocyanate in acetonitrile solution . This suggests that a similar approach could be used to synthesize the compound , with appropriate modifications to the starting materials to incorporate the 3,5-dimethylphenyl and 4-fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonyl group attached to an amine. The structure elucidation of novel polyfluoro substituted pyrazoline type sulfonamides was carried out using various NMR techniques and mass spectrometry . These techniques would likely be applicable to the analysis of N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide, providing detailed information about its molecular structure, including the positions of the fluorine atoms and the overall geometry of the molecule.

Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions, often depending on the substituents attached to the aromatic rings. The reactivity of the fluorine atom in the 4-fluorophenyl group could influence the chemical behavior of the compound, potentially affecting its interactions with biological targets or its stability under certain conditions. The electrochemical properties of related compounds, such as the electroinactive behavior of N-(3-Thenoyl)fluorosulfonimide over a range of 2 V, could provide insights into the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and acidity, are influenced by their molecular structure. For instance, N-(3-Thenoyl)fluorosulfonimide has a pKa of 2.4, indicating it is a moderately strong nitrogen acid . The presence of electron-withdrawing groups, such as the fluorine atom, can affect these properties. The compound's physical properties would be important for its formulation and delivery as a potential therapeutic agent.

Case Studies and Clinical Relevance

While the specific compound N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide is not discussed in the provided papers, related sulfonamides have been evaluated for their antitumor properties. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have been selected for clinical trials due to their potent cell cycle inhibitory effects . This highlights the potential of sulfonamide derivatives in the development of new anticancer drugs and suggests that the compound could also have clinical relevance.

Wissenschaftliche Forschungsanwendungen

Fluorescent Molecular Probes

Researchers have synthesized compounds with strong solvent-dependent fluorescence, which can be used as ultrasensitive fluorescent molecular probes. These probes are designed to study a variety of biological events and processes, highlighting the compound's utility in enhancing the detection and visualization of biological phenomena through fluorescence-based techniques (Diwu et al., 1997).

Fuel-Cell Applications

Sulfonated block copolymers containing fluorenyl groups have been synthesized for use in fuel cells. These materials show promising proton conductivity and mechanical properties, making them suitable for fuel-cell membranes. The research underscores the potential of sulfonamide derivatives in improving the efficiency and durability of fuel-cell technologies (Bae et al., 2009).

Tritium-Labelled Protein and Nucleic Acid Detection

A method has been described for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels, demonstrating the compound's role in facilitating more sensitive detection methods in molecular biology research (Bonner & Laskey, 1974).

Synthesis of Novel Compounds with Potential Therapeutic Applications

Research into the chemical reactivity of sulfonamide derivatives has led to the synthesis of novel compounds with in vitro antitumor activity. These findings suggest the compound's utility in the development of new therapeutic agents targeting cancer cells (Fahim & Shalaby, 2019).

Cell Growth Assays in Culture

The use of tetrazolium/formazan assays for cell growth demonstrates the compound's application in evaluating cell viability and proliferation. This method provides a valuable tool for research in cell biology and pharmacology, facilitating the assessment of drug effects on cell growth (Cory et al., 1991).

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3S/c1-12-9-13(2)11-15(10-12)19-17(20)7-8-23(21,22)16-5-3-14(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEIFTILPRMCAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2548947.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2548949.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2548950.png)

![2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one](/img/structure/B2548952.png)

![2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B2548954.png)

![8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2548955.png)

![2-[(2-Methylphenyl)methyl]butanoic acid](/img/structure/B2548957.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-carboxylic acid](/img/structure/B2548960.png)

![3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548962.png)

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)